molecular formula C15H30ClN B14630886 N-(2-Chloroprop-2-en-1-yl)dodecan-1-amine CAS No. 55508-58-2

N-(2-Chloroprop-2-en-1-yl)dodecan-1-amine

Cat. No.: B14630886
CAS No.: 55508-58-2
M. Wt: 259.86 g/mol
InChI Key: CIVUIICLGYOWJI-UHFFFAOYSA-N
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Description

N-(2-Chloroprop-2-en-1-yl)dodecan-1-amine: is a chemical compound characterized by its unique structure, which includes a chlorinated propene group attached to a dodecylamine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chloroprop-2-en-1-yl)dodecan-1-amine typically involves the reaction of dodecylamine with 2-chloropropene under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: N-(2-Chloroprop-2-en-1-yl)dodecan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines .

Scientific Research Applications

Chemistry: In chemistry, N-(2-Chloroprop-2-en-1-yl)dodecan-1-amine is used as a building block for the synthesis of more complex molecules.

Biology: Its long hydrophobic chain can mimic lipid environments, making it useful in biophysical studies .

Medicine: In medicine, derivatives of this compound are being explored for their antimicrobial properties. The compound’s structure allows it to interact with microbial membranes, potentially leading to the development of new antimicrobial agents .

Industry: In the industrial sector, this compound is used in the production of surfactants and emulsifiers. Its amphiphilic nature makes it suitable for applications in detergents, cosmetics, and other formulations .

Mechanism of Action

The mechanism by which N-(2-Chloroprop-2-en-1-yl)dodecan-1-amine exerts its effects involves interactions with molecular targets such as proteins and lipids. The compound’s hydrophobic chain allows it to embed in lipid bilayers, disrupting membrane integrity and function. This can lead to antimicrobial effects by compromising microbial cell membranes .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, N-(2-Chloroprop-2-en-1-yl)dodecan-1-amine is unique due to its longer hydrophobic chain, which enhances its interactions with lipid membranes. This makes it particularly valuable in applications requiring strong amphiphilic properties .

Properties

CAS No.

55508-58-2

Molecular Formula

C15H30ClN

Molecular Weight

259.86 g/mol

IUPAC Name

N-(2-chloroprop-2-enyl)dodecan-1-amine

InChI

InChI=1S/C15H30ClN/c1-3-4-5-6-7-8-9-10-11-12-13-17-14-15(2)16/h17H,2-14H2,1H3

InChI Key

CIVUIICLGYOWJI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNCC(=C)Cl

Origin of Product

United States

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